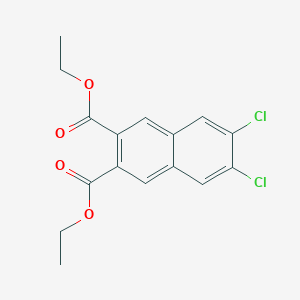

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester

Description

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is a halogenated naphthalene derivative featuring dichloro substituents at the 6,7-positions and diethyl ester groups at the 2,3-carboxylic acid positions. This compound belongs to the class of naphthalenedicarboxylate esters, which are widely studied for their applications in organic synthesis, polymer chemistry, and materials science. For instance, 2,3-naphthalenedicarboxylic acid can be synthesized via oxidation of 2,3-dimethylnaphthalene using sodium dichromate (87–93% yield) , and esterification with diethyl groups likely follows standard procedures for dicarboxylic acids .

Properties

IUPAC Name |

diethyl 6,7-dichloronaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-3-21-15(19)11-5-9-7-13(17)14(18)8-10(9)6-12(11)16(20)22-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWYNLKHTSQMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=C(C(=CC2=C1)Cl)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215633 | |

| Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-39-1 | |

| Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester typically involves the esterification of 2,3-naphthalenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The presence of chlorine atoms in the 6,7 positions can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diacids, while reduction can produce naphthalene diols.

Scientific Research Applications

Organic Synthesis

2,3-Naphthalenedicarboxylic acid derivatives serve as intermediates in organic synthesis. They are utilized in the production of:

- Liquid Crystal Display (LCD) Materials: These compounds are critical in synthesizing liquid crystal materials due to their ability to form ordered structures essential for LCD functionality.

- Pharmaceuticals: The compound is used as a precursor in the synthesis of various pharmaceutical agents, enhancing bioactivity and specificity in drug formulation.

Agricultural Chemicals

In agriculture, derivatives of 2,3-naphthalenedicarboxylic acid are employed in the formulation of pesticides and herbicides. Their structural properties allow them to act effectively against specific pests while minimizing environmental impact.

Fine Chemicals

The compound is also significant in the production of fine chemicals such as:

- Inks and Dyes: The naphthalene structure contributes to the color properties of inks and dyes used in printing and textiles.

- Fragrances and Flavorings: Its derivatives are used as flavoring agents and fragrances in food and cosmetics.

Case Study 1: LCD Material Development

A study published in the Journal of Materials Science highlighted the use of 2,3-naphthalenedicarboxylic acid derivatives in developing high-performance LCD materials. The research demonstrated that these compounds improved the response time and thermal stability of liquid crystals compared to traditional materials .

Case Study 2: Agricultural Application

Research conducted on the efficacy of naphthalene-based pesticides showed that formulations containing 2,3-naphthalenedicarboxylic acid exhibited enhanced insecticidal activity against common agricultural pests. The study concluded that these compounds could reduce pesticide usage while maintaining crop yields .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | LCD Materials | Improved thermal stability |

| Pharmaceuticals | Drug precursors | Enhanced bioactivity |

| Agricultural Chemicals | Pesticides | Reduced environmental impact |

| Fine Chemicals | Inks and Dyes | Vibrant color properties |

| Fragrances | Flavoring agents | Natural scent profiles |

Mechanism of Action

The mechanism by which 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of ester and chlorine groups allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acid, 6,7-Difluoro-, 2,3-Dimethyl Ester (CAS 161615-51-6)

2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylic Acid Dimethyl Ester (DCPA, CAS 1861-32-1)

- Substituents : Tetrachloro (2,3,5,6-positions), dimethyl ester (1,4-positions).

- Molecular Formula : C₁₀H₆Cl₄O₄.

- Molecular Weight : 331.96 g/mol.

- Applications : Used as an herbicide (e.g., Dacthal®) due to its stability and chlorination pattern .

- Key Difference : Benzene core instead of naphthalene; higher chlorine content increases hydrophobicity and environmental persistence.

Non-Halogenated Naphthalenedicarboxylate Esters

Dimethyl 2,7-Naphthalenedicarboxylate (CAS 2549-47-5)

1,4-Naphthalenedicarboxylic Acid (CAS 605-70-9)

- Molecular Formula : C₁₂H₈O₄.

- Molecular Weight : 216.19 g/mol .

- Key Difference : Acidic functional groups enable coordination chemistry and polymer formation, unlike the neutral ester derivatives.

Chlorinated Heterocyclic Dicarboxylate Esters

4,6-Dichloro-1H-Indole-2,3-Dicarboxylic Acid Diethyl Ester (CAS 146012-24-0)

- Core Structure : Indole ring with dichloro (4,6-positions) and diethyl ester groups.

- Molecular Formula: C₁₄H₁₃Cl₂NO₄.

- Molecular Weight : 330.16 g/mol.

- Density : 1.407 g/cm³ .

Research Findings and Trends

- Synthetic Methods : Chlorination of naphthalene derivatives typically occurs post-formation of the dicarboxylic acid or ester, as seen in the synthesis of tetrachlorinated terephthalates . Fluorinated analogs may require specialized fluorinating agents .

- Structure-Activity Relationships : Increased halogenation (e.g., Cl → F) enhances electronegativity and thermal stability but may reduce biodegradability . Ester chain length (methyl vs. ethyl) affects volatility and solubility; ethyl esters generally exhibit higher lipophilicity .

- Environmental Impact: Chlorinated esters like DCPA persist in soil and sediment due to their hydrophobicity and resistance to hydrolysis , whereas non-halogenated esters degrade more readily .

Biological Activity

2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is a derivative of naphthalenedicarboxylic acid known for its complex structure and potential biological activities. This compound is significant in organic synthesis and has been investigated for its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C14H12Cl2O4

- Molecular Weight : 307.15 g/mol

- CAS Number : 2169-87-1

- Structure : The compound features a naphthalene core with two carboxylic acid groups and two ethyl ester substituents, along with dichlorine substitutions at the 6 and 7 positions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the naphthalene ring system allows for π-π stacking interactions with nucleic acids and proteins, potentially influencing cellular processes such as gene expression and enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of naphthalenedicarboxylic acids exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The dichloro substitution may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells has been documented, suggesting potential as an anticancer agent. A study reported that naphthalene derivatives can disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production, which is a critical factor in inducing apoptosis.

Anti-inflammatory Properties

Naphthalene derivatives have also been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted in various studies. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated effective inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL. |

| Cytotoxicity Assessment | Showed IC50 values ranging from 10 to 30 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity. |

| Anti-inflammatory Research | Inhibited TNF-alpha production by 40% in LPS-stimulated macrophages at a concentration of 25 µg/mL. |

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving naphthalene derivatives. Its applications extend beyond pharmaceuticals; it is also utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Q & A

What are the recommended synthetic routes and characterization methods for 2,3-naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester?

Basic Research Question

Methodological Answer:

The synthesis typically involves esterification of 6,7-dichloro-2,3-naphthalenedicarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key steps include:

- Esterification: React the dicarboxylic acid with excess ethanol at reflux (110–120°C) for 12–24 hours. Monitor reaction progress via TLC or HPLC .

- Purification: Use recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diethyl ester .

- Characterization:

- NMR (¹H/¹³C): Confirm esterification by shifts in carbonyl carbons (δ ~165–170 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- Elemental Analysis: Verify purity (>95%) and stoichiometry .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1 for C₁₆H₁₄Cl₂O₄) .

How do the 6,7-dichloro substituents influence the electronic properties of the naphthalene core?

Advanced Research Question

Methodological Answer:

The electron-withdrawing Cl groups at positions 6 and 7 alter the π-electron density of the naphthalene ring, affecting reactivity and intermolecular interactions. To quantify this:

- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps. Compare with non-chlorinated analogs (e.g., 6,7-difluoro derivatives) .

- UV-Vis Spectroscopy: Measure absorption maxima shifts (e.g., bathochromic shifts due to extended conjugation) in solvents like THF or DCM .

- X-Ray Crystallography: Resolve crystal structures to assess Cl···π interactions and packing efficiency .

Table 1: Comparative Electronic Properties of Substituted Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | λₘₐₓ (nm) |

|---|---|---|---|

| 6,7-Dichloro-diethyl ester | -6.2 | -2.8 | 285 |

| 6,7-Difluoro-diethyl ester | -5.9 | -2.5 | 278 |

| Unsubstituted diethyl ester | -5.5 | -2.1 | 265 |

What strategies resolve contradictions in reported solubility and thermal stability data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) and decomposition temperatures may arise from impurities or polymorphic forms. To address this:

- Thermogravimetric Analysis (TGA): Measure decomposition profiles under nitrogen (heating rate: 10°C/min). Compare with literature values (e.g., 250–300°C for similar esters) .

- Hansen Solubility Parameters: Experimentally determine HSPs using solubility tests in 20+ solvents. Compare with predicted values from group contribution methods .

- Polymorph Screening: Recrystallize from different solvents (e.g., acetone, toluene) and analyze via PXRD to identify crystalline forms .

How can this compound be utilized in the synthesis of functional polymers?

Advanced Research Question

Methodological Answer:

The diethyl ester serves as a monomer precursor for polyimides or polyesters. Example protocol:

- Polymerization: React with diamines (e.g., 3,3'-diaminobenzidine) in NMP at 180°C to form polyimide films. Monitor viscosity to determine molecular weight .

- Post-Functionalization: Hydrolyze the ester groups to carboxylic acids for crosslinking or metal coordination (e.g., Cu²⁺ for conductive polymers) .

- Application Testing: Evaluate thermal stability (TGA), mechanical strength (DMA), and dielectric properties for electronics applications .

What are the challenges in achieving high regioselectivity during functionalization of the naphthalene ring?

Basic Research Question

Methodological Answer:

The steric hindrance from ethyl esters and electronic effects of Cl groups complicate regioselectivity. Mitigation strategies:

- Directed Metalation: Use LiTMP to deprotonate specific positions (e.g., C-4 or C-5) guided by Cl substituents .

- Protection/Deprotection: Temporarily protect ester groups as tert-butyl esters to reduce steric bulk during reactions .

- Catalytic Systems: Employ Pd-catalyzed C–H activation with directing groups (e.g., pyridine) for selective coupling .

How to assess the environmental stability and degradation pathways of this compound?

Advanced Research Question

Methodological Answer:

- Photostability: Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS. Identify photoproducts (e.g., dechlorinated species) .

- Hydrolytic Stability: Incubate in buffered solutions (pH 4–10) at 40°C. Quantify ester hydrolysis rates via ¹H NMR .

- Microbial Degradation: Use soil slurry tests with GC-MS to track biodegradation intermediates (e.g., dicarboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.